molecular formula C23H21N3O5 B12511098 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid

Cat. No.: B12511098
M. Wt: 419.4 g/mol
InChI Key: FDYTWQGFGIDXNB-UHFFFAOYSA-N
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Description

This compound (CAS 3026598-68-2) is an Fmoc-protected amino acid derivative with the molecular formula C₂₃H₂₁N₃O₅ and a molecular weight of 419.43 g/mol . Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc) group, a central amino acid backbone, and a 2-methoxypyrimidin-5-yl substituent. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection, while the methoxypyrimidine moiety may confer specific electronic or steric properties for targeted interactions in drug design .

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxypyrimidin-5-yl)propanoic acid

InChI

InChI=1S/C23H21N3O5/c1-30-22-24-11-14(12-25-22)10-20(21(27)28)26-23(29)31-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11-12,19-20H,10,13H2,1H3,(H,26,29)(H,27,28)

InChI Key

FDYTWQGFGIDXNB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. This article explores the biological activities associated with this compound, including its antimicrobial and anticancer properties, as well as its role in peptide synthesis.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following:

  • Molecular Formula : C23H21N3O5
  • Molecular Weight : 419.43 g/mol
  • IUPAC Name : (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid

This structure allows for diverse modifications, making it suitable for various applications in drug design and synthesis.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties . Peptides synthesized from this compound have shown effectiveness against a range of microbial pathogens. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with essential cellular processes.

Study Pathogen Tested Result
Study 1Escherichia coliEffective at concentrations > 50 µg/mL
Study 2Staphylococcus aureusInhibition observed at 25 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Preliminary findings suggest that it may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Cancer Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15Induction of apoptosis via caspase activation
HeLa (cervical cancer)20Cell cycle arrest at G1 phase

The biological activity of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group facilitates the protection of amino acids during coupling reactions, allowing for the formation of complex peptides that can exhibit enhanced biological activities.

Interaction Studies

Interaction studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to understand how this compound interacts with biological macromolecules like proteins and nucleic acids. These studies are crucial for elucidating the mechanisms underlying its biological effects.

Case Studies

Several case studies highlight the practical applications and biological assessments of this compound:

  • Synthesis and Evaluation of Antimicrobial Peptides : Researchers synthesized peptides incorporating this compound and evaluated their antimicrobial efficacy against clinical isolates. Results demonstrated promising activity, suggesting potential for therapeutic development.
  • Anticancer Peptide Development : A series of peptides derived from this compound were tested against various cancer cell lines, revealing significant cytotoxic effects, particularly in breast and cervical cancer models.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Impact

Aromatic Substituents

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic Acid (CAS 211637-75-1) Structure: Features an o-tolyl (2-methylphenyl) group. Molecular Weight: 401.45 g/mol (C₂₅H₂₃NO₄) .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic Acid (CAS 186320-06-9) Structure: Substituted with a thiophene ring. Molecular Weight: 393.46 g/mol (C₂₂H₁₉NO₄S) .

Heterocyclic and Functionalized Substituents

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic Acid (CAS 178924-05-5) Structure: Contains an allyloxycarbonyl-protected amine. Molecular Weight: 434.42 g/mol (C₂₂H₂₂N₂O₆) . Key Differences: The allyloxy group offers a reactive handle for orthogonal deprotection, enabling sequential peptide modifications—unlike the methoxypyrimidine, which is typically inert .

N-Fmoc-4-nitro-L-phenylalanine (CAS 95753-55-2) Structure: Substituted with a nitro group on the phenyl ring. Molecular Weight: 456.43 g/mol (C₂₄H₂₀N₂O₆) .

Bioactive and Fluorescent Derivatives

Fmoc-L-Dap(NBSD)-OH (CAS FAA7995) Structure: Features a nitrobenzoselenadiazolyl (NBSD) group. Molecular Weight: 552.41 g/mol (C₂₄H₁₉N₅O₆Se) . Key Differences: The selenium-containing fluorophore enables applications in fluorescent labeling, contrasting with the non-fluorescent methoxypyrimidine .

HIV-1 Entry Inhibitor Analogs (e.g., 883594–883600) Structure: Cyclohexylmethylamino-phenyl substituents. Key Differences: These analogs exhibit antiviral activity by targeting viral entry machinery, highlighting how bulky hydrophobic groups (e.g., cyclohexylmethyl) can optimize steric complementarity with host receptors .

Preparation Methods

Standard Fmoc Protection Methodology

The synthesis of Fmoc-protected amino acids typically involves reacting the parent amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) under basic conditions. This approach can be adapted for the preparation of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid by starting with the corresponding unprotected amino acid containing the 2-methoxypyrimidin-5-yl group.

The reaction is generally conducted in a biphasic system using a mixture of water and an organic solvent like dioxane or acetone. The basic conditions are typically achieved using sodium carbonate or sodium bicarbonate to maintain the pH between 8-9, which ensures the amino group remains deprotonated and nucleophilic while preventing excessive hydrolysis of the Fmoc reagent.

Stereochemical Considerations

The preparation of pure enantiomers (R or S) of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid requires starting with the appropriate enantiomerically pure parent amino acid. The Fmoc protection step retains the stereochemistry at the alpha carbon, making it crucial to begin with the correct stereoisomer. Racemization can occur during amino acid coupling in peptide synthesis, particularly with certain amino acids that possess an acidic α-carbon, and this must be carefully monitored during both the preparation of the Fmoc-protected amino acid and its subsequent use in peptide synthesis.

Specific Synthetic Routes

Direct Fmoc Protection of 2-amino-3-(2-methoxypyrimidin-5-yl)propanoic acid

The most straightforward approach involves direct Fmoc protection of the pre-synthesized 2-amino-3-(2-methoxypyrimidin-5-yl)propanoic acid. The reaction typically proceeds according to the following protocol:

  • Dissolve 2-amino-3-(2-methoxypyrimidin-5-yl)propanoic acid in a mixture of water and dioxane (1:1)
  • Adjust the pH to 8-9 using sodium carbonate
  • Add 1.1-1.2 equivalents of Fmoc-OSu dissolved in dioxane dropwise at 0-5°C
  • Allow the reaction to warm to room temperature and stir for 4-6 hours
  • Monitor reaction completion by TLC or HPLC
  • Acidify the reaction mixture to pH 2-3 using concentrated HCl
  • Extract the product with ethyl acetate
  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
  • Purify by column chromatography or recrystallization

Reaction Conditions and Optimization

Coupling Reagents and Conditions

When 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid is used in peptide synthesis, various coupling reagents and conditions have been documented. These conditions provide insight into the compound's reactivity and can inform its preparation. Common coupling approaches include:

Coupling Reagent Base Solvent Reaction Time Temperature Notes
HATU DIPEA DMF 60 min Room temperature Standard conditions for difficult couplings
TBTU DIPEA DMF 12 hours 20°C Used in combinatorial synthesis
COMU TMP DMF 5 min 75°C (microwave) Reduced racemization observed
HCTU DIPEA DMF 60 min Room temperature Alternative for efficient coupling

These coupling conditions highlight the importance of base selection, with trimethylpyridine (TMP) and 2,6-dimethylpyridine (DMP) showing advantages in reducing racemization compared to N,N-diisopropylethylamine (DIPEA).

Fmoc Deprotection Parameters

Understanding Fmoc deprotection conditions is essential for both using and preparing Fmoc-protected amino acids. Common Fmoc deprotection methods include:

Deprotection Reagent Concentration Solvent Reaction Time Notes
Piperidine 20% DMF 10 min, 5 min (2×) Standard deprotection procedure
Piperidine 10% DMF 10 min, 5 min (2×) Milder conditions with similar efficiency
Piperidine 5% DMF 10 min, 5 min (2×) Further reduced concentration
DBU 1% DMF 30 sec Rapid deprotection with reduced racemization

These conditions are important to consider when preparing and handling Fmoc-protected amino acids to ensure the integrity of the compound is maintained.

Scale-Up and Manufacturing Considerations

Process Optimization

For larger scale production of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid, several process parameters must be optimized:

  • Solvent selection: Balancing solubility, reactivity, and environmental impact
  • Temperature control: Particularly critical during the Fmoc protection step to minimize side reactions
  • Reagent stoichiometry: Optimizing to reduce waste while maintaining high conversion
  • Work-up procedures: Developing efficient extraction and purification protocols suitable for scale-up

Quality Control Parameters

Critical quality attributes for 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid include:

Parameter Specification Analytical Method
Appearance White to off-white solid Visual inspection
Chemical Purity ≥98% HPLC
Enantiomeric Purity ≥98% ee Chiral HPLC
Water Content ≤0.5% Karl Fischer titration
Residual Solvents ICH limits GC
Heavy Metals ≤10 ppm ICP-MS

Application in Solid-Phase Peptide Synthesis

Resin Loading Protocols

When using 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxypyrimidin-5-yl)propanoic acid in solid-phase peptide synthesis, specific loading protocols can be employed:

For attachment to hydroxymethyl resins using MSNT/MeIm:

  • Place the resin in a dry reaction vessel, swell and wash with DCM
  • Weigh the Fmoc amino acid (5 eq.) into a dry round bottom flask
  • Add dry DCM to dissolve (approximately 3 mL/mmol)
  • Add MeIm (3.75 eq.) followed by MSNT (5 eq.)
  • Transfer the amino acid solution to the vessel containing the resin
  • Allow the mixture to stand at room temperature for 1 hour with gentle agitation
  • Wash with DCM (5 times) and DMF (5 times)
  • Estimate the level of first residue attachment

Coupling Efficiency

The presence of the 2-methoxypyrimidin-5-yl side chain may influence coupling efficiency. General coupling procedures for Fmoc-protected amino acids in SPPS include:

  • Single-coupling procedure using 0.2M solutions in DMF
  • Addition of the amino acid (2 eq.), followed by coupling reagent (2 eq.) and base (4 eq.)
  • Periodic agitation for 15 minutes
  • Washing with DMF multiple times
  • Capping with acetic anhydride to block unreacted amino groups

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